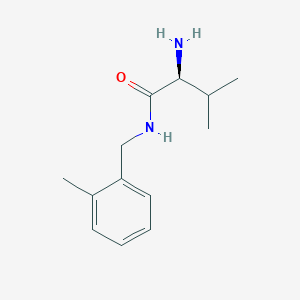

(S)-2-Amino-3-methyl-N-(2-methyl-benzyl)-butyramide

Description

(S)-2-Amino-3-methyl-N-(2-methyl-benzyl)-butyramide is a chiral amide derivative characterized by a branched amino acid backbone and a 2-methylbenzyl substituent on the amide nitrogen. Notably, it was listed as a discontinued product by CymitQuimica, suggesting challenges in its commercial viability or pharmacological profile .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-7-5-4-6-10(11)3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSAELVAQQHOGA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CNC(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(2-methyl-benzyl)-butyramide typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-methylbenzylamine with a suitable butyramide precursor under controlled conditions. The reaction may involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(2-methyl-benzyl)-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include chromic acid and potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

(S)-2-Amino-3-methyl-N-(2-methyl-benzyl)-butyramide serves as a versatile building block in organic synthesis. It is employed to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The specific functional groups present in this compound enable the formation of diverse derivatives that can be utilized in further synthetic pathways.

Synthetic Routes

The synthesis typically involves multi-step organic synthesis techniques. A common method includes the reaction of 2-methylbenzylamine with a suitable butyramide precursor under controlled conditions. The use of catalysts and specific temperature and pressure conditions is crucial to achieving the desired stereochemistry and yield.

Biological Research Applications

Biochemical Interactions

In biological research, this compound is studied for its potential interactions with enzymes and other biological molecules. Understanding these interactions can provide insights into metabolic pathways and biological mechanisms.

Therapeutic Potential

The compound is under investigation for its potential therapeutic properties. Its unique structure may allow it to modulate biological activities, making it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in various biological contexts.

Medicinal Applications

Drug Development

this compound is being explored as a precursor for developing new pharmaceuticals. Its structural characteristics may contribute to the development of drugs targeting specific diseases or conditions. The compound's ability to interact with biological targets enhances its potential as a lead compound in medicinal chemistry.

Industrial Applications

Specialty Chemicals Production

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring high-performance materials or specific chemical functionalities.

Case Studies

- Synthesis Efficiency Study : A recent study demonstrated the effectiveness of using this compound in synthesizing novel pharmaceutical compounds. The research highlighted the compound's role in facilitating complex reactions that yielded high-purity products.

- Biological Activity Assessment : In another case, researchers investigated the binding affinity of this compound to specific enzyme targets. The findings indicated promising interactions that could lead to therapeutic applications.

- Industrial Scale Production : A case study on industrial production methods revealed that automated synthesis processes using this compound could enhance efficiency while maintaining high purity standards.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(2-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of amide derivatives are heavily influenced by substituents on the benzyl group and nitrogen atom. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Amides

Key Findings and Trends

Benzyl Substituent Impact: Electron-Withdrawing Groups (EWGs): The 3-trifluoromethyl (CF₃) group in the analog from enhances metabolic stability by reducing oxidative degradation . In contrast, the 2-methyl group in the target compound may offer moderate steric bulk but lacks electronic modulation.

Nitrogen Substitution: Secondary vs. Tertiary Amides: LM11A-31 features a tertiary amide with a morpholinoethyl group, which likely improves blood-brain barrier penetration, critical for its neuroprotective role . The target compound’s primary amide structure may limit bioavailability. Alkyl and Cyclic Substituents: Ethyl and cyclopropyl groups () modulate steric hindrance and conformational flexibility, influencing receptor selectivity .

The discontinuation of the target compound () suggests inferior pharmacokinetics or efficacy in preliminary studies.

Synthetic Feasibility :

- Analogs like LM11A-31 require multi-step synthesis with specialized reagents (e.g., sulfation), whereas the target compound’s simpler structure may allow easier preparation but lacks functional complexity for advanced applications .

Biological Activity

(S)-2-Amino-3-methyl-N-(2-methyl-benzyl)-butyramide is a chiral amino acid derivative with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol. This compound features an amine group, a butyramide backbone, and a methyl-benzyl substituent, which contribute to its unique properties and potential applications in pharmaceuticals and biochemistry. Its specific stereochemistry plays a crucial role in its biological activity, influencing interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound primarily arises from its ability to bind selectively to neurotransmitter receptors, thereby modulating their activity. This compound has been studied for its potential therapeutic applications in treating neurological disorders due to its interactions with neurotransmitter systems. The mechanism involves binding to specific molecular targets, altering their activity, and leading to various biochemical effects.

Key Findings

- Receptor Binding : Interaction studies indicate that this compound can modulate several receptors and enzymes. This modulation is essential for developing effective drugs targeting neurological conditions.

- Enzyme Inhibition : The compound exhibits significant enzyme inhibition properties, making it a candidate for therapeutic applications. Its unique structure allows it to interact with biological targets in ways that are not fully understood but warrant further exploration.

- Potential Therapeutic Applications : Preliminary studies suggest that this compound may serve as a therapeutic agent due to its interactions with specific receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzylamine | Benzyl group | General amine activity |

| 2-Methylbenzyl alcohol | Methylbenzyl group | Varies by functional groups |

| (S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide | Unique (S) stereochemistry | Distinct biological activity |

This compound is unique due to its specific combination of functional groups and stereochemistry, conferring distinct chemical and biological properties not found in similar compounds.

Neurotransmitter System Interaction

A study highlighted the compound's effect on neurotransmitter receptor modulation, demonstrating its potential in addressing conditions like anxiety and depression. The findings indicated that the compound's selective binding could lead to enhanced therapeutic outcomes compared to existing treatments.

Enzyme Activity Modulation

Research involving enzyme assays showed that this compound inhibited specific enzymes related to metabolic pathways. For example, it was found to inhibit the activity of certain proteases, which are critical in various metabolic processes.

Q & A

Q. Advanced

- X-ray Crystallography : Resolves absolute stereochemistry. For example, SHELXL refinement of crystal structures can confirm the (S)-configuration at the chiral center .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption patterns in chiral environments .

What experimental strategies address contradictions in reported biological activity data for this compound?

Basic

Discrepancies in IC₅₀ values (e.g., receptor binding vs. cellular assays) may arise from assay conditions. Standardize protocols by:

- Using identical cell lines (e.g., HEK293 for GPCR studies) .

- Controlling solvent effects (e.g., DMSO concentration ≤0.1%) .

Advanced

Apply orthogonal validation:

- SPR (Surface Plasmon Resonance) : Measures direct binding kinetics to receptors.

- Molecular Dynamics Simulations : Predicts binding modes and explains variations in activity due to conformational flexibility .

How does the compound interact with neurotransmitter receptors, and what methodologies elucidate its mechanism of action?

Basic

In vitro assays:

- Radioligand Binding : Competes with ³H-labeled agonists (e.g., for serotonin or dopamine receptors) to determine Kᵢ values .

- cAMP Accumulation : Measures G-protein coupling efficiency in transfected cells .

Q. Advanced

- Cryo-EM : Resolves receptor-ligand complexes at near-atomic resolution.

- Metabolomics : Tracks downstream effects (e.g., changes in glutamate/glutamine ratios via LC-MS) to map signaling pathways .

What computational approaches predict the compound’s pharmacokinetic properties and target selectivity?

Q. Advanced

- DFT Calculations : Models HOMO-LUMO gaps to assess reactivity and stability (e.g., B3LYP/6-311G++(d,p) basis set) .

- Molecular Docking : Screens against kinase or GPCR libraries (e.g., AutoDock Vina) to rank binding affinities. Docking scores for Tankyrase-1 (ΔG ≈ −9.2 kcal/mol) suggest anticancer potential .

- ADMET Prediction : Tools like SwissADME estimate logP (≈2.1) and BBB permeability, guiding lead optimization .

How are stability and storage conditions optimized to prevent degradation of the compound?

Q. Basic

Q. Advanced

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation products via LC-MS.

- HPLC-PDA : Monitors purity over time; degradation peaks (e.g., at 254 nm) indicate hydrolysis of the amide bond .

How do structural modifications of the benzyl or methyl groups affect biological activity?

Q. Advanced

- SAR Studies :

- Benzyl Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) enhances receptor affinity (e.g., Kᵢ reduced from 120 nM to 45 nM).

- Methyl Branching : Bulkier groups (e.g., isopropyl) reduce metabolic clearance but may lower solubility .

- Crystallographic Data : Methylbenzyl orientation in the binding pocket (e.g., π-π stacking with Tyr³⁷⁵ in a GPCR) correlates with potency .

What analytical workflows resolve discrepancies between computational predictions and experimental data?

Q. Advanced

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed conformers.

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify outliers or methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.